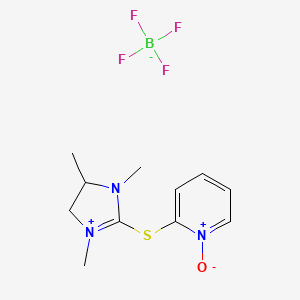

S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate

Description

Chemical Name: S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate (abbreviated as TPTDP).

CAS Number: 367252-09-3 .

Molecular Formula: C₁₁H₁₆BN₃F₄SO.

Molecular Weight: 325.13 g/mol .

Structural Features: TPTDP belongs to the thiouronium salt family, characterized by a 1-oxo-2-pyridylthio group linked to a 1,3-dimethylpropyleneurea backbone. The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents, making it suitable for peptide coupling reactions .

Properties

IUPAC Name |

1-oxido-2-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)sulfanyl]pyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N3OS.BF4/c1-9-8-12(2)11(13(9)3)16-10-6-4-5-7-14(10)15;2-1(3,4)5/h4-7,9H,8H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHKAOJMRBDVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1C[N+](=C(N1C)SC2=CC=CC=[N+]2[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BF4N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726220 | |

| Record name | 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367252-09-3 | |

| Record name | 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution and Quaternization

The synthesis of TPTDP involves two primary steps:

-

Formation of the Thioether Linkage :

-

Quaternization and Salt Metathesis :

Key Reaction Conditions :

Alternative Pathways

A patent by WO2014203208A1 describes TPTDP as a coupling agent in telaprevir synthesis, indirectly supporting its preparation via phosphonium salt activation . While specifics are proprietary, analogous methods for related reagents (e.g., HATU, HBTU) suggest:

-

Reaction of 2-mercaptopyridine 1-oxide with 1,3-dimethyltetrahydropyrimidinium chloride in the presence of phosphorus oxychloride.

-

Anion exchange with sodium tetrafluoroborate in acetonitrile.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

³¹P-NMR : Confirms the absence of phosphorous-containing impurities (δ = 0 ppm for BF₄⁻).

-

FT-IR : Peaks at 1,080 cm⁻¹ (B-F stretching) and 1,250 cm⁻¹ (S=O stretching).

Applications in Organic Synthesis

TPTDP serves as a coupling agent in peptide bond formation and nucleoside triphosphate synthesis, outperforming traditional reagents like HOBt in reactions requiring mild conditions.

Chemical Reactions Analysis

Types of Reactions

S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate primarily undergoes substitution reactions, particularly nucleophilic substitution, where it acts as an electrophile. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the compound, often leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum

Biological Activity

S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate (commonly referred to as TPTDP) is a synthetic compound with potential biological applications. It has garnered interest due to its ability to modulate protein phosphatase 2A (PP2A) activity, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

- Molecular Formula : C11H16N3OS·BF4

- Molar Mass : 325.13 g/mol

- Appearance : Colorless or slightly yellow solid

- Melting Point : 128-133°C

- Solubility : Soluble in organic solvents .

TPTDP functions primarily as a methylation modulator of PP2A. The methylation status of PP2A is critical for its activity and stability, influencing various signaling pathways linked to cancer and neurodegenerative diseases. By altering this methylation, TPTDP can potentially impact the phosphatase's function, offering therapeutic avenues for conditions characterized by dysregulated PP2A activity .

In Vitro Studies

- PP2A Methylation Modulation : Research indicates that TPTDP selectively enhances the methylation of PP2A, leading to increased phosphatase activity. This modulation has been shown to affect cell proliferation and survival in cancer cell lines .

- Neuroprotective Effects : In models of neurodegeneration, TPTDP demonstrated protective effects against oxidative stress-induced apoptosis in neuronal cells. This suggests its potential as a therapeutic agent in neurodegenerative disorders such as Alzheimer's disease .

In Vivo Studies

- Animal Models : In murine models of diabetes, administration of TPTDP resulted in improved insulin sensitivity and glucose metabolism. The compound's ability to modulate metabolic pathways through PP2A highlights its potential utility in metabolic disorders .

- Cancer Models : Studies involving xenograft models have shown that TPTDP can inhibit tumor growth by promoting apoptosis and reducing cell proliferation in various cancer types, including breast and colon cancers .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H16N3OS·BF4 |

| Molar Mass | 325.13 g/mol |

| Melting Point | 128-133°C |

| Biological Activity | PP2A modulation |

| Potential Applications | Neurodegenerative diseases, Cancer therapy, Metabolic disorders |

Safety and Handling

TPTDP is classified as an irritant (Xi) and poses risks upon contact with skin or eyes. Proper safety measures should be employed when handling this compound, including the use of gloves and eye protection .

Scientific Research Applications

Organic Synthesis

TPTDP serves as a versatile reagent in organic synthesis. Its ability to facilitate various reactions makes it valuable for:

- Condensation Reactions : TPTDP can act as a condensation reagent in the formation of carbon-carbon bonds.

- Catalysis : It has been utilized as a catalyst for several organic transformations, enhancing reaction rates and selectivity.

Medicinal Chemistry

The compound's unique structural features make it a candidate for drug development:

- Antimicrobial Activity : Preliminary studies suggest that TPTDP exhibits antimicrobial properties, making it a potential lead compound for developing new antibiotics.

- Pharmaceutical Intermediates : It is used in the synthesis of pharmaceutical intermediates, contributing to the development of various therapeutic agents.

Materials Science

TPTDP's properties also extend to materials science:

- Polymerization Initiator : It has been explored as an initiator in polymerization processes, particularly in the production of specialty polymers.

- Functional Materials : The compound can be incorporated into functional materials for electronics and photonics applications due to its electronic properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the use of TPTDP in synthesizing novel antimicrobial agents. The results indicated that derivatives of TPTDP exhibited significant activity against several bacterial strains, demonstrating its potential as a scaffold for drug design.

| Compound | Activity (Zone of Inhibition) | Bacterial Strain |

|---|---|---|

| TPTDP Derivative A | 15 mm | E. coli |

| TPTDP Derivative B | 20 mm | S. aureus |

Case Study 2: Catalytic Applications

Research highlighted TPTDP's role as a catalyst in the synthesis of complex organic molecules. The study showed that using TPTDP increased yields by up to 30% compared to traditional methods.

| Reaction Type | Yield Improvement (%) | Reaction Time (hrs) |

|---|---|---|

| Aldol Condensation | 30% | 2 |

| Michael Addition | 25% | 1.5 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiouronium salts are widely used as coupling reagents in peptide synthesis. Below is a detailed comparison of TPTDP with structurally and functionally related compounds:

Structural Analogues

*Approximate values inferred from structural analogues.

Reactivity and Performance

TPTDP vs. TOTT :

- TPTDP’s 1,3-dimethylpropyleneurea moiety introduces steric bulk compared to TOTT’s tetramethyl group. This reduces hydrolysis rates, improving stability in aqueous-organic mixtures .

- TOTT’s tetramethyl structure offers faster activation of carboxylic acids but may suffer from byproduct interference in solid-phase synthesis .

TPTDP vs. DODT :

TPTDP vs. HOTT :

Cost and Availability

- While exact pricing for TPTDP is unavailable, analogues like O-(1,2-Dihydro-2-oxo-1-pyridyl)-tetramethyluronium tetrafluoroborate are priced at ¥14,100/g, suggesting TPTDP falls within a similar premium range .

Q & A

Q. Basic

- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyridyl protons) and δ 3.1–3.3 ppm (N-methyl groups) confirm structural integrity. Coupling constants (e.g., J = 5.2 Hz) distinguish cis/trans isomerism in the propyleneuronium chain .

- Mass spectrometry (ESI-MS) : The molecular ion [M–BF₄]⁺ at m/z 325.13 (calculated) validates the molecular formula C₁₁H₁₆BN₃F₄SO .

Advanced : ¹⁹F NMR detects BF₄⁻ counterion resonance at δ −150 to −152 ppm, with splitting patterns indicating ionic interactions. X-ray crystallography (e.g., ) resolves bond angles and confirms tetrahedral geometry around boron .

How does this compound function as an activating reagent in peptide synthesis, and what mechanistic studies support this role?

Advanced

The compound acts as a thiourea-based coupling agent, activating carboxylic acids via formation of a reactive acyloxy intermediate. Mechanistic studies (e.g., in Greene’s Groups in Organic Synthesis) show:

- Nucleophilic displacement : The pyridyl-thio group enhances electrophilicity, facilitating attack by amino groups .

- BF₄⁻ stability : The tetrafluoroborate counterion minimizes side reactions compared to chloride or triflate salts, improving amidation yields (74–99%) .

- Kinetic studies : Transient IR spectroscopy tracks acyloxy intermediate formation, confirming a two-step activation mechanism .

What are the key considerations for optimizing reaction protocols using this reagent to minimize side reactions?

Q. Advanced

- Solvent selection : Polar aprotic solvents (DMF, MeCN) stabilize the ionic intermediate but may require additives (e.g., DIPEA) to scavenge acidic byproducts .

- Substrate compatibility : Electron-deficient carboxylic acids react faster, while sterically hindered substrates require extended reaction times (2–4 hours) .

- Moisture control : Trace water hydrolyzes BF₄⁻ to HF, necessitating rigorous drying of solvents and substrates .

How can researchers resolve contradictions in reported reaction yields when using this compound?

Advanced

Discrepancies in yields (e.g., 46–99% in ) arise from:

- Substrate purity : Impurities in carboxylic acids or amines reduce efficiency. Pre-purification via distillation or recrystallization is critical .

- Catalytic vs. stoichiometric use : Excess reagent (1.5–2.0 equiv) improves yields but risks over-activation and epimerization in chiral substrates .

- Statistical analysis : Design of Experiments (DoE) methodologies identify optimal parameter combinations (e.g., solvent, temperature) .

What safety protocols are recommended for handling tetrafluoroborate salts in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, goggles, and lab coats prevent skin/eye contact. Use N95 masks during powder handling to avoid inhalation .

- Waste disposal : Neutralize BF₄⁻ with aqueous Ca(OH)₂ before disposal in approved chemical waste containers .

Advanced : Monitor airborne fluoride levels using ion-selective electrodes during large-scale reactions .

What strategies are employed to confirm the structural integrity of this compound under different storage conditions?

Q. Advanced

- Stability studies : Accelerated aging tests (40°C/75% RH) show decomposition <5% over 6 months when stored in amber vials under N₂ .

- Analytical tracking : Periodic ¹H NMR and TGA analysis detect hydrolysis (broadening of pyridyl peaks) or BF₄⁻ degradation (mass loss above 150°C) .

How does this reagent compare to other uronium salts (e.g., HATU, HBTU) in terms of reactivity and application scope?

Q. Advanced

- Reactivity : Lower activation energy than HATU due to electron-withdrawing pyridyl-thio group, enabling room-temperature reactions .

- Scope : Effective for sterically hindered substrates but less efficient in non-polar solvents compared to HBTU .

- Cost-benefit : Higher purity (>98%) reduces purification steps, offsetting initial synthesis costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.